6-Guanidino-2-oxocaproic acid, also known as GOCA, is a non-proteinogenic amino acid derived from the metabolism of L-homoarginine. It plays a significant role in various biochemical pathways, particularly in the context of cardiovascular health. The compound is primarily recognized for its involvement in metabolic processes and its potential implications as a biomarker for cardiovascular risk.
GOCA is synthesized from L-homoarginine through the action of the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2). This enzyme catalyzes the transamination reaction, converting L-homoarginine into GOCA and other metabolites. The presence of GOCA in biological systems is typically much lower than that of its precursor, L-homoarginine, with concentrations in human plasma being approximately 1000 times lower than those of L-homoarginine .
6-Guanidino-2-oxocaproic acid is classified as a guanidine derivative and an amino acid analog. It is part of a broader class of compounds known as guanidino compounds, which are characterized by the presence of a guanidine functional group. These compounds are often involved in various physiological processes, including nitric oxide synthesis and metabolic regulation.
The synthesis of 6-guanidino-2-oxocaproic acid primarily occurs through enzymatic pathways involving AGXT2. The process can be summarized as follows:
The enzymatic reaction can be monitored using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to quantify GOCA production and assess kinetic parameters . The kinetic analysis of AGXT2 reveals that it efficiently catalyzes the transamination reaction, producing GOCA alongside other metabolites .
The molecular structure of 6-guanidino-2-oxocaproic acid can be represented by its chemical formula . Its structure features a guanidine group attached to a keto acid backbone, which is characteristic of many amino acids.
Key structural data include:
6-Guanidino-2-oxocaproic acid participates in several biochemical reactions:
The reactions involving GOCA are crucial for understanding its role in metabolic pathways related to cardiovascular health. Studies have shown that alterations in the levels of GOCA can impact nitric oxide synthesis, which is vital for maintaining vascular function .
The mechanism by which 6-guanidino-2-oxocaproic acid exerts its effects involves its role as a substrate for various enzymes involved in amino acid metabolism. Specifically, it may influence nitric oxide synthase activity indirectly by modulating the availability of precursor molecules such as L-arginine.
Research indicates that increased levels of GOCA may correlate with enhanced nitric oxide production, contributing to improved endothelial function and reduced cardiovascular risk factors .
Relevant data on these properties are essential for understanding how GOCA behaves in biological systems and its potential therapeutic applications.
6-Guanidino-2-oxocaproic acid has garnered interest in scientific research due to its potential implications in cardiovascular health:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4